![molecular formula C13H22N2O3 B7565232 N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPC is a cyclic amide that belongs to the spirocyclic family of compounds. It has a unique structure that makes it an attractive molecule for use in various scientific studies.
作用機序
The mechanism of action of DPC is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. DPC has been shown to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
DPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to anxiolytic and antidepressant effects. DPC has also been shown to improve cognitive function and memory retention in animal studies.
実験室実験の利点と制限
One of the major advantages of using DPC in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it an attractive molecule for use in neuroscience research. However, one of the limitations of using DPC is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DPC. One area of research is to further elucidate the mechanism of action of DPC and its effects on the central nervous system. Another area of research is to investigate the potential therapeutic applications of DPC in the treatment of neurodegenerative diseases. Additionally, there is a need for further studies to investigate the safety and toxicity of DPC in animal models.
合成法
The synthesis of DPC involves a multistep process that starts with the reaction between 8-bromo-1,4-dioxaspiro[4.5]decan-2-one and pyrrolidine. This reaction yields a bromo-substituted intermediate, which is then reacted with ammonia to produce DPC. The synthesis of DPC is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DPC has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of neuroscience, where DPC has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-7-1-2-8-15)14-11-3-5-13(6-4-11)17-9-10-18-13/h11H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYWMFIWTWGGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
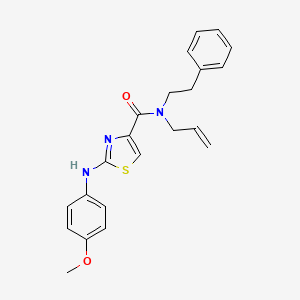
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
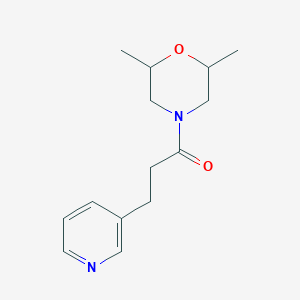
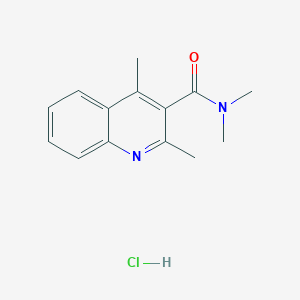
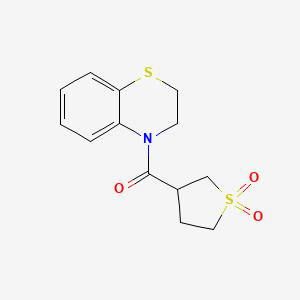
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
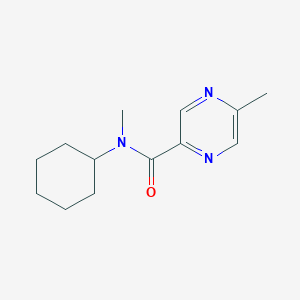
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)